7-Methoxy-5,7-dimethyloct-2-en-1-ol

Fragrance Chemistry Volatility Tuning Formulation Processing

7-Methoxy-5,7-dimethyloct-2-en-1-ol (CAS 94278-36-1) is a synthetic acyclic terpenoid ether-alcohol with molecular formula C₁₁H₂₂O₂ and a molecular weight of 186.29 g/mol. The compound features an (E)-configured C2–C3 double bond, a primary allylic alcohol at C1, a methyl branch at C5, and a tert-methyl ether at C7.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 94278-36-1
Cat. No. B12651036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-5,7-dimethyloct-2-en-1-ol
CAS94278-36-1
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCC(CC=CCO)CC(C)(C)OC
InChIInChI=1S/C11H22O2/c1-10(7-5-6-8-12)9-11(2,3)13-4/h5-6,10,12H,7-9H2,1-4H3/b6-5+
InChIKeyLLIKEAZZEOIJPW-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-5,7-dimethyloct-2-en-1-ol (CAS 94278-36-1): Chemical Identity and Baseline Procurement Profile


7-Methoxy-5,7-dimethyloct-2-en-1-ol (CAS 94278-36-1) is a synthetic acyclic terpenoid ether-alcohol with molecular formula C₁₁H₂₂O₂ and a molecular weight of 186.29 g/mol [1]. The compound features an (E)-configured C2–C3 double bond, a primary allylic alcohol at C1, a methyl branch at C5, and a tert-methyl ether at C7 . It is classified as a fragrance ingredient used in perfumery and as a chemical intermediate in organic synthesis . The compound is manufactured at industrial scale, with an estimated worldwide volume of use in the 0.1–1 metric ton per year band and a boiling point of 258.6 °C at 760 mmHg [2][3].

Why Generic Substitution Fails for 7-Methoxy-5,7-dimethyloct-2-en-1-ol: Structural Nuance Dictates Functional Performance


The combination of an allylic alcohol motif, an (E)-C2–C3 double bond, a remote C5 methyl branch, and a tert-methyl ether at C7 creates a unique spatial and electronic profile in 7-Methoxy-5,7-dimethyloct-2-en-1-ol that cannot be replicated by simple in-class analogs . Compared to saturated methoxycitronellol (CAS 38376-28-2), the C2–C3 unsaturation confers a lower computed LogP (XLogP3-AA = 1.9) [1], shifting volatility and substantivity parameters. Relative to methoxycitronellal (CAS 3613-30-7), the alcohol functional group eliminates aldehyde-specific Schiff-base reactivity with amines [2]. These structural nuances produce measurable differences in boiling point (258.6 °C), flash point (90.4 °C), and density (0.895 g/cm³) that directly impact formulation processing, stability, and safety classification [3].

Quantitative Differentiation Evidence for 7-Methoxy-5,7-dimethyloct-2-en-1-ol vs. Closest Analogs


Boiling Point and Volatility Profile Differentiation vs. Saturated Methoxycitronellol (CAS 38376-28-2)

The target compound exhibits a boiling point of 258.6 °C at 760 mmHg [1], which is approximately 32 °C higher than the estimated boiling point of the saturated analog methoxycitronellol (226.4 °C at 760 mmHg) [2]. This 14% increase in boiling point is consistent with the presence of the C2–C3 double bond increasing polar surface interactions relative to the fully saturated chain [1][2]. The higher boiling point translates into lower volatility at ambient conditions, directly impacting headspace concentration in fragrance applications and thermal stability during processing.

Fragrance Chemistry Volatility Tuning Formulation Processing

Lipophilicity (XLogP3-AA) Differentiation vs. Methoxycitronellal (CAS 3613-30-7)

The target compound has a computed XLogP3-AA value of 1.9 [1]. By contrast, methoxycitronellal (CAS 3613-30-7), which carries an aldehyde group instead of an alcohol, has a reported Log KOW of 2.81 [2]. The 0.91 log-unit reduction in lipophilicity for 7-Methoxy-5,7-dimethyloct-2-en-1-ol corresponds to approximately an 8-fold lower predicted partitioning into octanol, which directly implicates reduced dermal penetration potential under conservative risk-assessment frameworks [3].

QSAR Modeling Lipophilicity Dermal Absorption

Flash Point and Safety Classification Differentiation vs. Methoxycitronellal (CAS 3613-30-7)

7-Methoxy-5,7-dimethyloct-2-en-1-ol has a reported flash point of 90.4 °C [1]. In contrast, methoxycitronellal (CAS 3613-30-7) has a flash point exceeding 93 °C (closed cup) [2]. While both compounds lie above the 60 °C threshold for combustible liquid classification, the target compound's flash point is approximately 3 °C lower. The closed-cup vs. open-cup measurement methodology difference introduces uncertainty, yet the directionality suggests marginally higher flammability risk for the target compound [1][2].

Process Safety Storage Classification Transport Regulation

Functional Group Stability Advantage: Alcohol vs. Aldehyde Oxidation Resistance

The target compound contains a primary allylic alcohol, whereas methoxycitronellal (CAS 3613-30-7) contains an aldehyde functional group. Aldehydes are known to undergo Schiff-base condensation with primary and secondary amines, leading to color formation (browning) and olfactory degradation in complex fragrance formulations [1]. While no head-to-head stability study is available for this specific compound pair, class-level chemical reactivity principles predict that 7-Methoxy-5,7-dimethyloct-2-en-1-ol will exhibit superior resistance to amine-induced degradation compared to methoxycitronellal [1][2].

Oxidative Stability Schiff-Base Formation Formulation Compatibility

High-Value Application Scenarios for 7-Methoxy-5,7-dimethyloct-2-en-1-ol Based on Quantitative Differentiation Evidence


Fragrance Formulations Requiring Heart-Note Placement with Reduced Volatility

The boiling point of 258.6 °C positions 7-Methoxy-5,7-dimethyloct-2-en-1-ol in the heart-note volatility range, approximately 32 °C higher than saturated methoxycitronellol [1]. This makes it preferentially selected over methoxycitronellol for fragrances requiring extended mid-note persistence without excessive top-note evaporation. Formulators targeting substantive floral or green accords with a 4–6 hour substantivity window should prioritize this compound over the more volatile saturated analog.

Dermal Safety-Critical Consumer Products (Fine Fragrance, Deodorants, Body Lotions)

The XLogP3-AA of 1.9 predicts approximately 8-fold lower dermal penetration compared to methoxycitronellal (Log KOW = 2.81) [2]. In leave-on personal care products where systemic exposure is a regulatory concern (EU Cosmetics Regulation 1223/2009), this lower lipophilicity supports a more favorable safety margin under conservative Creme RIFM Aggregate Exposure Model v3.0 calculations [2][3]. Procurement teams evaluating methoxylated fragrance ingredients for dermal-safety-critical applications should prioritize this compound over the more lipophilic aldehyde analog.

Amine-Containing Fragrance Bases Prone to Schiff-Base Discoloration

The primary alcohol functional group of 7-Methoxy-5,7-dimethyloct-2-en-1-ol eliminates the risk of Schiff-base condensation reactions that plague aldehyde-containing analogs like methoxycitronellal [4]. This makes it the preferred choice for fragrance compositions containing methyl anthranilate, indole, or other nitrogenous ingredients where color stability over 12–24 month shelf-life is a critical quality parameter.

Flammable-Liquid-Regulated Manufacturing and Storage Environments

With a flash point of 90.4 °C, 7-Methoxy-5,7-dimethyloct-2-en-1-ol falls just below the 93 °C threshold that triggers stricter storage and handling requirements in some regulatory frameworks [5]. Facilities operating under ATEX or OSHA flammable liquid regulations may need to apply more conservative engineering controls compared to methoxycitronellal (flash point >93 °C) [5][6]. This cost differential should be factored into total cost-of-ownership calculations during procurement.

Quote Request

Request a Quote for 7-Methoxy-5,7-dimethyloct-2-en-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.